2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro-substituted isoquinoline ring system, which is a common structural motif in various natural products and therapeutic agents . The compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction yields the desired tetrahydroisoquinoline derivative, which can then be further functionalized to introduce the chloro and ethanol groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit neuroinflammatory pathways by targeting specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the chloro and ethanol groups.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the ethanol group.
2-(1,2,3,4-Tetrahydroisoquinolin-4-YL)ethanol: Similar but without the chloro substitution.
Uniqueness
2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is unique due to the presence of both the chloro and ethanol groups, which confer distinct chemical and biological properties. The chloro group enhances the compound’s reactivity and potential for further functionalization, while the ethanol group increases its solubility and potential for hydrogen bonding .
Properties
CAS No. |
885268-67-7 |
---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(7-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2 |
InChI Key |
BWJGRUSVADYUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=C(C=C2)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.